1-Decanesulfonyl fluoride
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Overview
Description
1-Decanesulfonyl fluoride is an organic compound belonging to the class of sulfonyl fluorides. It is characterized by the presence of a sulfonyl (R-SO2) group bonded to a fluorine atom. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical processes.
Preparation Methods
1-Decanesulfonyl fluoride can be synthesized through several methods:
Fluoride-Chloride Exchange: This method involves the exchange of chloride ions in sulfonyl chlorides with fluoride ions.
Direct Fluorosulfonylation: This approach uses fluorosulfonyl radicals generated from precursors like sulfuryl fluoride gas (SO2F2) or solid reagents such as FDIT and AISF. This method is efficient for producing sulfonyl fluorides directly from various substrates.
Chemical Reactions Analysis
1-Decanesulfonyl fluoride undergoes several types of chemical reactions:
Nucleophilic Substitution: Due to its electrophilic nature, it reacts with nucleophiles like amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: While sulfonyl fluorides are generally resistant to oxidation, they can be reduced under specific conditions to form sulfinates or thiols.
Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding sulfonic acid.
Scientific Research Applications
1-Decanesulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Chemical Biology: Due to its ability to form stable covalent bonds with specific amino acids, it is used in the development of covalent probes and inhibitors for studying enzyme functions.
Drug Discovery: It is utilized in the design of enzyme inhibitors, particularly for serine proteases, making it valuable in medicinal chemistry.
Materials Science: Its unique reactivity makes it useful in the development of functional materials and polymers.
Mechanism of Action
The mechanism of action of 1-decanesulfonyl fluoride involves its electrophilic nature, which allows it to react with nucleophilic sites in biological molecules. It targets specific amino acids, such as serine and cysteine, in enzymes, leading to the formation of stable covalent bonds. This interaction can inhibit enzyme activity, making it useful in the development of enzyme inhibitors .
Comparison with Similar Compounds
1-Decanesulfonyl fluoride can be compared with other sulfonyl fluorides:
Hexadecanesulfonyl Fluoride: Similar in structure but with a longer carbon chain, hexadecanesulfonyl fluoride shares similar reactivity and applications.
Methanesulfonyl Fluoride: With a shorter carbon chain, this compound is more volatile and has different reactivity patterns.
Benzenesulfonyl Fluoride: Aromatic in nature, this compound exhibits different electronic properties and is used in different applications compared to aliphatic sulfonyl fluorides.
Properties
CAS No. |
68259-13-2 |
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Molecular Formula |
C10H21FO2S |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
decane-1-sulfonyl fluoride |
InChI |
InChI=1S/C10H21FO2S/c1-2-3-4-5-6-7-8-9-10-14(11,12)13/h2-10H2,1H3 |
InChI Key |
RHKHIIXCWSCEBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCS(=O)(=O)F |
Origin of Product |
United States |
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